Tropodifene

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

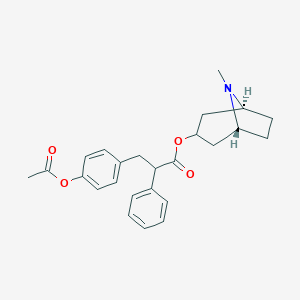

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-(4-acetyloxyphenyl)-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO4/c1-17(27)29-22-12-8-18(9-13-22)14-24(19-6-4-3-5-7-19)25(28)30-23-15-20-10-11-21(16-23)26(20)2/h3-9,12-13,20-21,23-24H,10-11,14-16H2,1-2H3/t20-,21+,23?,24? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYRXLABEPJODI-MNZGCLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)OC3CC4CCC(C3)N4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)OC3C[C@H]4CC[C@@H](C3)N4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401043138 | |

| Record name | Tropodifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15790-02-0 | |

| Record name | Tropodifene [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015790020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tropodifene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401043138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TROPODIFENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W0QT89YCD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tropodifene: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tropodifene is a tropine ester of α-phenyl-β-(p-acetoxyphenyl)-propionic acid with the chemical formula C₂₅H₂₉NO₄.[1][2] Historically, it has been investigated for its adrenolytic and vasodilator properties, showing potential therapeutic effects in conditions associated with peripheral vessel spasms and hypertension.[3] Its primary mechanism of action is the inhibition of α-adrenergic receptors, which are key components of the sympathetic nervous system responsible for mediating the effects of catecholamines like norepinephrine and epinephrine.[1][4]

Core Mechanism of Action: Non-Selective Alpha-Adrenergic Blockade

This compound functions as a non-selective antagonist at alpha-adrenergic receptors, meaning it does not exhibit significant preference for α1 over α2 subtypes.[1] This dual blockade results in a multifaceted physiological response.

-

α1-Adrenergic Receptor Blockade: Located on the postsynaptic membrane of vascular smooth muscle cells, α1-adrenergic receptors mediate vasoconstriction upon activation by norepinephrine. By blocking these receptors, this compound prevents this vasoconstrictive signaling, leading to arterial and venous dilation. This vasodilation reduces peripheral vascular resistance, a key factor in lowering blood pressure.[3]

-

α2-Adrenergic Receptor Blockade: α2-adrenergic receptors are primarily located on presynaptic nerve terminals. Their activation by norepinephrine creates a negative feedback loop, inhibiting further norepinephrine release. This compound's blockade of these presynaptic α2-receptors can interfere with this feedback mechanism.

Signaling Pathways

The antagonism of α1 and α2-adrenergic receptors by this compound interrupts distinct downstream signaling cascades.

Inhibition of α1-Adrenergic Receptor Signaling

The canonical signaling pathway initiated by α1-adrenergic receptor activation involves the Gq alpha subunit of a heterotrimeric G-protein. This compound's blockade of this receptor prevents the following sequence of events:

Inhibition of α2-Adrenergic Receptor Signaling

The presynaptic α2-adrenergic receptor is coupled to the Gi alpha subunit of a heterotrimeric G-protein. Its blockade by this compound disrupts the negative feedback on norepinephrine release.

Pharmacological Effects & Experimental Data

The primary pharmacological effect of this compound is vasodilation, which has been demonstrated in animal models.[3]

| Parameter | Dose | Effect | Animal Model | Reference |

| Perfusion Pressure | 0.25 mg/kg | 30-35% decrease | Rabbit | [3] |

| Perfusion Pressure | 0.5 mg/kg | 40-45% decrease | Rabbit | [3] |

| Spasmogenic Effects | Not specified | Inhibition | In vitro / In vivo | [4] |

Table 1: Summary of Reported Effects of this compound

Beyond its adrenolytic properties, this compound has been shown to possess antiserotonin activity and to inhibit the spasmogenic effects of histamine, angiotensin, bradykinin, and prostaglandin E2.[4] This suggests a broader spectrum of activity than a simple alpha-blocker, though the clinical significance of these findings is not well-established.

Experimental Protocols

Detailed experimental protocols from the original studies on this compound are not readily accessible. However, based on the reported effects, a generalized workflow for assessing the activity of an alpha-adrenergic antagonist like this compound can be outlined.

In Vivo Assessment of Vasodilatory Effects

This protocol is a generalized representation based on the description of the work by Mashkovskii MD, et al. (1964).[3]

Methodology:

-

Animal Model: Anesthetized rabbits are utilized.

-

Drug Administration: this compound is administered intravenously at varying doses (e.g., 0.1 mg/kg, 0.25 mg/kg, 0.5 mg/kg).

-

Measurement: Perfusion pressure in a cannulated peripheral artery (such as the ear artery) is continuously monitored using a pressure transducer.

-

Data Analysis: The percentage decrease in perfusion pressure from baseline is calculated and plotted against time to determine the magnitude and duration of the vasodilatory effect.

In Vitro Assessment of Antagonist Activity

To determine the inhibitory effect on spasmogenic agents, an isolated tissue bath experiment would be employed.

Methodology:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., aortic strip, ileum) is dissected and mounted in an organ bath containing a physiological salt solution, bubbled with carbogen (95% O₂, 5% CO₂), and maintained at 37°C.

-

Contraction Induction: A contractile agonist (e.g., norepinephrine, serotonin, histamine) is added to the bath to induce a stable contraction, which is measured by an isometric force transducer.

-

Antagonist Application: Increasing concentrations of this compound are added to the bath in the presence of the agonist to generate a concentration-response curve.

-

Data Analysis: The ability of this compound to inhibit the agonist-induced contraction is quantified by calculating the IC₅₀ (the concentration of antagonist that inhibits 50% of the maximal agonist response).

Conclusion

This compound is a non-selective alpha-adrenergic receptor antagonist with pronounced vasodilatory effects. Its mechanism of action involves the blockade of both α1 and α2-adrenergic receptors, leading to a reduction in peripheral vascular resistance. While the historical nature of the research limits the availability of detailed, modern experimental data and protocols, the foundational studies provide a clear picture of its primary pharmacological activity. Further investigation using contemporary molecular and cellular techniques would be necessary to fully elucidate the nuances of its interaction with adrenergic receptors and its effects on downstream signaling pathways.

References

Tropodifene: A Technical Guide to its Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropodifene is a compound with recognized vasodilatory and spasmolytic properties. This technical guide provides a comprehensive overview of its known biological targets and the associated signaling pathways. The information presented herein is intended to support further research and drug development efforts by elucidating the molecular mechanisms underlying this compound's pharmacological effects.

Core Biological Targets

Current research indicates that this compound's primary pharmacological activity stems from its interaction with several key receptor families. It functions as an antagonist at α-adrenergic and serotonin receptors and exhibits inhibitory effects against spasms induced by various bioactive substances.

Adrenergic Receptor System

This compound is an established α-adrenergic receptor inhibitor.[1] This action is central to its vasodilatory effects. The α-adrenergic receptor family is a critical component of the sympathetic nervous system, regulating vascular tone and blood pressure.

Serotonergic System

In addition to its effects on the adrenergic system, this compound displays antiserotonin activity. This suggests that it antagonizes one or more of the numerous serotonin (5-HT) receptor subtypes, which are involved in a wide array of physiological processes, including smooth muscle contraction.

Other Spasmogenic Pathways

Experimental evidence has demonstrated that this compound can inhibit spasms induced by histamine, angiotensin, bradykinin, and prostaglandin E2. This broad spectrum of activity suggests that this compound may interact with the receptors or downstream signaling pathways of these diverse spasmogenic agents.

Quantitative Analysis of Biological Interactions

| Target Receptor | Receptor Subtype | Binding Affinity (Ki/pKi) | Functional Potency (IC50/EC50) | Reference |

| α-Adrenergic Receptor | α1 | TBD | TBD | |

| α2 | TBD | TBD | ||

| Serotonin Receptor | 5-HT₁ | TBD | TBD | |

| 5-HT₂ | TBD | TBD | ||

| 5-HT₃ | TBD | TBD | ||

| 5-HT₄ | TBD | TBD | ||

| 5-HT₅ | TBD | TBD | ||

| 5-HT₆ | TBD | TBD | ||

| 5-HT₇ | TBD | TBD | ||

| Histamine Receptor | H₁ | TBD | TBD | |

| Angiotensin Receptor | AT₁ | TBD | TBD | |

| Bradykinin Receptor | B₂ | TBD | TBD | |

| Prostaglandin E2 Receptor | EP₂ | TBD | TBD |

TBD: To Be Determined

Signaling Pathways

The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways associated with the receptor families targeted by this compound.

α-Adrenergic Receptor Signaling

Antagonism of α-adrenergic receptors by this compound is expected to modulate downstream signaling cascades, leading to vasodilation. The specific pathway affected depends on the α-adrenergic receptor subtype involved.

Serotonin Receptor Signaling

This compound's antiserotonin activity implies interference with one or more of the diverse 5-HT receptor signaling pathways. The diagram below illustrates the major signaling cascades initiated by different families of 5-HT receptors.

Experimental Protocols

To facilitate further investigation into the biological targets of this compound, this section outlines a standard experimental protocol for a radioligand binding assay, a fundamental technique for characterizing receptor-ligand interactions.

Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of this compound for specific α-adrenergic receptor subtypes.

Materials:

-

Cell membranes expressing the α-adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D, α2A, α2B, α2C).

-

Radiolabeled ligand specific for the receptor subtype (e.g., [³H]-Prazosin for α1 receptors, [³H]-Yohimbine for α2 receptors).

-

Unlabeled this compound.

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like phentolamine).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the target receptor through homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of this compound concentrations.

-

Incubation: To each well, add a fixed amount of membrane protein, the radiolabeled ligand at a concentration near its Kd, and either buffer (for total binding), the non-specific binding control, or varying concentrations of this compound. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target pharmacological agent with significant potential. Its established activity as an α-adrenergic and serotonin receptor antagonist, coupled with its broader spasmolytic effects, underscores the need for a more detailed molecular and quantitative understanding of its mechanism of action.

Future research should prioritize:

-

Quantitative Binding and Functional Assays: Determining the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound at all identified and potential receptor targets and their subtypes.

-

Receptor Subtype Selectivity: Elucidating the specific α-adrenergic and serotonin receptor subtypes with which this compound preferentially interacts.

-

Signaling Pathway Elucidation: Investigating the precise downstream signaling cascades modulated by this compound upon receptor binding.

-

In Vivo Studies: Correlating the in vitro pharmacological profile with in vivo physiological effects to better understand its therapeutic potential and safety profile.

A comprehensive characterization of this compound's biological targets and pathways will be instrumental in guiding its potential development as a therapeutic agent for conditions characterized by vasospasm and smooth muscle hyperreactivity.

References

Pharmacological Profile of Tropodifene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropodifene, also known by its synonym Tropaphen, is a pharmacological agent identified primarily as an α-adrenergic receptor inhibitor.[1] Its principal effect is marked vasodilation, leading to a reduction in peripheral vascular resistance.[1] This technical guide synthesizes the available pharmacological data on this compound, focusing on its mechanism of action, pharmacodynamic effects, and the experimental basis of these findings. Due to the limited availability of recent and quantitative data, this document serves as a summary of existing knowledge primarily derived from foundational research.

Core Pharmacological Characteristics

This compound's primary mechanism of action is the inhibition of α-adrenergic receptors.[1] This blockade of α-adrenoceptors on vascular smooth muscle prevents the vasoconstrictive effects of endogenous catecholamines like norepinephrine, resulting in vasodilation.[2]

Beyond its α-adrenergic blocking activity, this compound has demonstrated a broader inhibitory profile on the spasmogenic effects of several other biologically active substances. In both in vitro and in vivo studies, this compound has shown marked antiserotonin activity, reported to be more potent than that of phentolamine.[3] Furthermore, it is more active than phentolamine in inhibiting spasms induced by histamine, angiotensin, bradykinin, and prostaglandin E2.[3]

Pharmacodynamic Effects

The most prominent pharmacodynamic effect of this compound is its potent and sustained vasodilator action, leading to a significant decrease in blood pressure.[1]

Table 1: In Vivo Effects of this compound on Perfusion Pressure in Rabbits[1]

| Dose (Intravenous) | Effect on Perfusion Pressure | Duration of Effect |

| 0.1 mg/kg | Effective vasodilation observed | Not specified |

| 0.25 mg/kg | 30-35% decrease | 90-100 minutes |

| 0.5 mg/kg | 40-45% decrease | ≥ 120 minutes |

Data is semi-quantitative and based on early experimental studies. Specific parameters such as IC50 or EC50 values are not available in the reviewed literature.

Experimental Protocols

The foundational research on this compound's vasodilator effects was conducted in rabbits. While detailed, replicable protocols are not available in recent literature, the following methodologies were employed in early studies[1]:

-

Isolated Rabbit Ear Artery Preparation (Kravkov-Pisemskii Method): This ex vivo model was utilized to directly observe the effects of this compound on peripheral blood vessels. Perfusion pressure changes in the isolated ear vasculature were measured following drug administration.

-

In Vivo Rabbit Model: Intravenous administration of this compound to intact rabbits was performed to assess its systemic effects.

-

Measurement of Vasodilation:

-

Perfusion Pressure: Changes in the pressure required to perfuse the isolated ear vasculature were recorded to quantify the degree of vasodilation or constriction.

-

Ear Temperature: An electrothermometer was used to measure changes in the temperature of the rabbit's ear, with an increase in temperature indicating vasodilation due to increased blood flow.

-

Microscopic Observation: The lumen of the marginal artery and vein of the rabbit ear were directly observed under a microscope to visualize changes in vessel diameter.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the theoretical signaling pathway of an α-adrenergic receptor antagonist and the experimental workflow for assessing this compound's vasodilator effect based on the available information.

References

In Vitro Evaluation of Tropodifene's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropodifene, also known as Tropaphen, is a compound identified as an alpha-adrenergic receptor antagonist. Its bioactivity is primarily characterized by its vasodilatory and adrenolytic properties, suggesting its potential in cardiovascular research and therapy. This technical guide provides a comprehensive overview of the in vitro evaluation of this compound's bioactivity. While specific quantitative data for this compound is limited in publicly available literature, this guide outlines the established experimental protocols and data presentation formats crucial for its characterization. The methodologies detailed herein are standard practices for assessing alpha-adrenergic antagonists and can be directly applied to the study of this compound. This document serves as a foundational resource for researchers initiating in vitro studies on this compound, enabling a thorough investigation of its pharmacological profile.

Introduction to this compound

This compound is a tropine ester derivative that has been qualitatively described as an alpha-adrenergic receptor inhibitor. Its primary mechanism of action is believed to be the blockade of alpha-adrenoceptors, leading to the relaxation of smooth muscle, particularly in the vasculature. This action counteracts the effects of endogenous catecholamines like norepinephrine, resulting in vasodilation and a reduction in peripheral vascular resistance. Early studies also suggest potential antiserotonin activity and the ability to inhibit spasms induced by various bioactive substances.

Core Bioactivity: Alpha-Adrenergic Receptor Antagonism

The principal in vitro bioactivity of this compound is its antagonism of alpha-adrenergic receptors. These receptors are key components of the sympathetic nervous system and are broadly classified into α1 and α2 subtypes, each with further subdivisions. Alpha-1 adrenergic receptors are primarily located on vascular smooth muscle and mediate vasoconstriction. This compound's vasodilatory effects are likely mediated through the blockade of these α1-receptors.

Signaling Pathway

Activation of α1-adrenergic receptors by agonists such as norepinephrine initiates a signaling cascade involving the Gq alpha subunit of a heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ and activated PKC contribute to smooth muscle contraction. This compound, as an antagonist, is expected to block the initial binding of norepinephrine to the α1-adrenergic receptor, thereby inhibiting this entire downstream signaling cascade.

Figure 1: Alpha-1 Adrenergic Receptor Signaling Pathway and Site of this compound Action.

Quantitative Data Presentation (Illustrative)

Due to the absence of specific published quantitative data for this compound, the following tables are presented with illustrative data for known alpha-1 adrenergic antagonists to demonstrate the standard format for data presentation.

Table 1: Radioligand Binding Affinity of Alpha-1 Adrenergic Antagonists

| Compound | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| This compound | [³H]-Prazosin | Rat Brain Homogenate | Data not available | - |

| Prazosin | [³H]-Prazosin | Rat Cerebral Cortex | 1.2 | Example Data |

| Doxazosin | [³H]-Prazosin | Human Prostate | 3.5 | Example Data |

| Tamsulosin | [³H]-Prazosin | Rat Prostate | 0.2 | Example Data |

Table 2: Functional Antagonism of Phenylephrine-Induced Contraction in Isolated Rat Aorta

| Compound | pA2 Value | Schild Slope | Reference |

| This compound | Data not available | Data not available | - |

| Prazosin | 9.8 | 1.05 | Example Data |

| Doxazosin | 9.2 | 0.98 | Example Data |

| Yohimbine (α2 antagonist) | 6.5 | 1.01 | Example Data |

Experimental Protocols

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for alpha-adrenergic receptors. It involves the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound (this compound).

Materials:

-

[³H]-Prazosin (radioligand for α1-adrenoceptors)

-

Membrane preparations from a tissue or cell line expressing alpha-adrenergic receptors (e.g., rat brain homogenate, CHO cells transfected with the human α1a-adrenoceptor)

-

This compound stock solution

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add the membrane preparation, [³H]-Prazosin (at a concentration close to its Kd), and varying concentrations of this compound or vehicle.

-

To determine non-specific binding, add a high concentration of an unlabeled competitor (e.g., phentolamine) to a set of wells.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Isolated Tissue Bath Assay (Functional Antagonism)

This assay assesses the functional antagonist activity of this compound by measuring its ability to inhibit the contraction of isolated vascular smooth muscle induced by an alpha-adrenergic agonist.

Materials:

-

Isolated tissue (e.g., rat thoracic aorta)

-

Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂

-

Phenylephrine (α1-adrenergic agonist)

-

This compound stock solution

-

Isolated tissue bath system with force transducer and data acquisition system

Procedure:

-

Dissect the rat thoracic aorta and cut it into rings.

-

Mount the aortic rings in the isolated tissue baths containing PSS maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Allow the tissues to equilibrate under a resting tension for a specified period.

-

Perform a viability test by inducing contraction with a high concentration of KCl.

-

Wash the tissues and allow them to return to baseline.

-

Generate a cumulative concentration-response curve for phenylephrine by adding increasing concentrations of the agonist to the bath.

-

Wash the tissues and allow them to recover.

-

Incubate the tissues with a fixed concentration of this compound for a predetermined time.

-

Generate a second cumulative concentration-response curve for phenylephrine in the presence of this compound.

-

Repeat steps 7-9 with increasing concentrations of this compound.

-

Analyze the data to determine the rightward shift in the phenylephrine concentration-response curve caused by this compound.

-

Perform a Schild analysis by plotting the log (concentration ratio - 1) against the log molar concentration of this compound. The x-intercept of the linear regression gives the pA2 value, which is the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist's EC50. A Schild slope close to 1 is indicative of competitive antagonism.

Figure 3: Experimental Workflow for Isolated Tissue Bath Assay.

Conclusion

While direct quantitative in vitro bioactivity data for this compound remains elusive in readily accessible scientific literature, its established identity as an alpha-adrenergic antagonist provides a clear path for its thorough characterization. The experimental protocols for radioligand binding assays and isolated tissue bath functional assays detailed in this guide represent the gold standard for evaluating such compounds. By employing these methodologies, researchers can definitively determine the binding affinity (Ki) of this compound for various alpha-adrenoceptor subtypes and quantify its functional antagonist potency (pA2). The resulting data will be crucial for understanding its mechanism of action, establishing its selectivity profile, and guiding further preclinical and clinical development. This technical guide serves as a robust framework for initiating and conducting a comprehensive in vitro evaluation of this compound's bioactivity.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Tropodifene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropodifene, chemically known as the 3α-(p-acetoxyphenyl)-2-phenylpropionate ester of tropine, is an α-adrenergic receptor antagonist. This document provides a detailed, three-stage laboratory protocol for its synthesis. The synthesis commences with the well-established Robinson-Schöpf reaction to form the tropinone core, followed by its stereoselective reduction to tropine. The second stage outlines a plausible synthesis for the requisite carboxylic acid, 3-(4-acetoxyphenyl)-2-phenylpropanoic acid. The final stage details the Steglich esterification to couple tropine with the synthesized carboxylic acid, yielding this compound. This protocol includes comprehensive methodologies, tabulated quantitative data, and visual diagrams of the synthetic workflow and its mechanism of action to facilitate successful laboratory preparation.

Synthesis Overview

The total synthesis of this compound is presented as a multi-step process, logically divided into the preparation of the two key precursors and their final coupling.

Stage 1: Synthesis of Tropine

-

Step 1.1: Synthesis of Tropinone via Robinson-Schöpf Reaction.

-

Step 1.2: Reduction of Tropinone to Tropine.

Stage 2: Synthesis of 3-(4-acetoxyphenyl)-2-phenylpropanoic acid

-

Step 2.1: Perkin Condensation of 4-hydroxybenzaldehyde and phenylacetic acid.

-

Step 2.2: Reduction of the resulting α,β-unsaturated acid.

-

Step 2.3: Acetylation of the phenolic hydroxyl group.

Stage 3: Synthesis of this compound

-

Step 3.1: Steglich Esterification of Tropine and 3-(4-acetoxyphenyl)-2-phenylpropanoic acid.

Mandatory Visualization: Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Tropine

Step 1.1: Synthesis of Tropinone via Robinson-Schöpf Reaction [1][2][3]

-

Materials: Succinaldehyde, methylamine hydrochloride, acetonedicarboxylic acid, sodium phosphate dibasic, citric acid, diethyl ether.

-

Procedure:

-

Prepare a buffered solution by dissolving citric acid and sodium phosphate dibasic in distilled water to achieve a pH of 5.

-

In a round-bottom flask, dissolve acetonedicarboxylic acid (1.0 eq) in the prepared buffer at room temperature.

-

Add succinaldehyde (1.0 eq) to the solution, followed by methylamine hydrochloride (1.1 eq).

-

Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, make the solution alkaline (pH ~11) by the careful addition of sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether or chloroform (3 x volume).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tropinone.

-

Purify by vacuum distillation or column chromatography.

-

Step 1.2: Reduction of Tropinone to Tropine [2][4]

-

Materials: Tropinone, sodium borohydride (NaBH₄), methanol, ethyl acetate.

-

Procedure:

-

Dissolve tropinone (1.0 eq) in methanol in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield tropine as a white solid.

-

Stage 2: Synthesis of 3-(4-acetoxyphenyl)-2-phenylpropanoic acid

Step 2.1 & 2.2: Synthesis of 3-(4-hydroxyphenyl)-2-phenylpropanoic acid

-

Materials: 4-Hydroxybenzaldehyde, phenylacetic acid, acetic anhydride, triethylamine, sodium amalgam (Na/Hg), ethanol.

-

Procedure (Perkin Condensation & Reduction):

-

Combine 4-hydroxybenzaldehyde (1.0 eq), phenylacetic acid (1.1 eq), acetic anhydride (2.5 eq), and triethylamine (1.5 eq) in a flask.

-

Heat the mixture at 140-150 °C for 5-7 hours.

-

Cool the mixture and pour it into water. The intermediate, α-phenyl-4-acetoxycinnamic acid, will precipitate. Filter and wash with water.

-

Hydrolyze the acetoxy group by refluxing the intermediate in aqueous sodium hydroxide (10%) for 2 hours.

-

Acidify with HCl to precipitate α-phenyl-4-hydroxycinnamic acid. Filter and dry the solid.

-

Dissolve the unsaturated acid in ethanol and add 2% sodium amalgam portion-wise while stirring.

-

After the reaction is complete (monitored by TLC), filter to remove mercury, and acidify the filtrate with HCl to precipitate 3-(4-hydroxyphenyl)-2-phenylpropanoic acid.

-

Step 2.3: Acetylation to 3-(4-acetoxyphenyl)-2-phenylpropanoic acid

-

Materials: 3-(4-hydroxyphenyl)-2-phenylpropanoic acid, acetic anhydride, pyridine.

-

Procedure:

-

Dissolve 3-(4-hydroxyphenyl)-2-phenylpropanoic acid (1.0 eq) in pyridine at 0 °C.

-

Slowly add acetic anhydride (1.2 eq).

-

Stir the reaction at room temperature for 12-16 hours.

-

Pour the reaction mixture into ice-water and acidify with concentrated HCl.

-

Extract the product with ethyl acetate (3 x volume).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final carboxylic acid. Purify by recrystallization.

-

Stage 3: Synthesis of this compound via Steglich Esterification[5][6]

-

Materials: Tropine, 3-(4-acetoxyphenyl)-2-phenylpropanoic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).

-

Procedure:

-

In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve tropine (1.0 eq), 3-(4-acetoxyphenyl)-2-phenylpropanoic acid (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 18-24 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.

-

Wash the filtrate sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound. Yields are estimates based on literature for analogous reactions and may vary based on experimental conditions and scale.

| Step | Reactants | Key Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1.1: Tropinone Synthesis | Succinaldehyde, Methylamine, Acetonedicarboxylic acid | pH 5 Buffer | Water | RT | 48-72 | 70-90 |

| 1.2: Tropine Synthesis | Tropinone | NaBH₄ | Methanol | 0 to RT | 2-4 | >90 |

| 2.1/2.2: Hydroxy-acid Synthesis | 4-Hydroxybenzaldehyde, Phenylacetic acid | Ac₂O, Et₃N, Na/Hg | Neat, Ethanol | 140-150, RT | 5-7, 4-6 | 50-60 (2 steps) |

| 2.3: Acetylation | 3-(4-hydroxyphenyl)-2-phenylpropanoic acid | Ac₂O, Pyridine | Pyridine | 0 to RT | 12-16 | 85-95 |

| 3.1: this compound Synthesis | Tropine, 3-(4-acetoxyphenyl)-2-phenylpropanoic acid | DCC, DMAP | DCM | 0 to RT | 18-24 | 75-85 |

Mechanism of Action: α-Adrenergic Blockade

This compound functions as an α-adrenergic receptor antagonist. These receptors are located on vascular smooth muscle and are typically activated by catecholamines like norepinephrine, leading to vasoconstriction. By blocking these receptors, this compound prevents this interaction, resulting in vasodilation and a decrease in blood pressure.[5][6][7][8]

Mandatory Visualization: Signaling Pathway

Caption: Mechanism of α-Adrenergic blockade by this compound.

Disclaimer: This protocol is intended for informational purposes for qualified researchers in a laboratory setting. All procedures should be performed with appropriate safety precautions, including the use of personal protective equipment and a fume hood. The user is solely responsible for verifying the hazards and performing a risk assessment before beginning any experimental work.

References

- 1. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 2. Tropinone - Wikipedia [en.wikipedia.org]

- 3. Tropinone - American Chemical Society [acs.org]

- 4. Atropine [chm.bris.ac.uk]

- 5. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 7. Alpha blocker - Wikipedia [en.wikipedia.org]

- 8. Pharmacology of Alpha-Blockers | Pharmacology Mentor [pharmacologymentor.com]

Application Notes and Protocols for the Quantification of Tropodifene in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropodifene is a compound of interest in various fields of biomedical research and drug development. Accurate quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the determination of this compound concentrations in biological samples using modern analytical techniques. The methodologies described are based on established principles for the analysis of small molecules and tropane alkaloids in complex biological fluids.[1][2][3] The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and selectivity for quantitative bioanalysis.[2][3][4]

Analytical Methodologies

The quantification of this compound in biological samples typically involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.[2]

Sample Preparation

The primary goal of sample preparation is to extract this compound from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.[2][5] Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).[2][5][6]

-

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between the aqueous biological sample and an immiscible organic solvent.

-

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte, while interferences are washed away. The analyte is then eluted with a small volume of solvent.

-

Protein Precipitation (PPT): This method uses a solvent or acid to denature and precipitate proteins, which are then removed by centrifugation.[6]

The choice of sample preparation method depends on the physicochemical properties of this compound, the nature of the biological matrix, and the desired level of sensitivity.[2]

Chromatographic Separation and Mass Spectrometric Detection

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[1][7] For compounds like tropane alkaloids, derivatization to increase volatility and thermal stability is often necessary.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method widely used in bioanalysis.[3][6][8] It is suitable for a broad range of compounds and often does not require derivatization.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol describes a method for the quantification of this compound in human plasma using protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar compound or a stable isotope-labeled this compound)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (with anticoagulant)

2. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 200 µL of cold acetonitrile containing the internal standard.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | To be determined by infusing this compound and IS standards to find precursor and product ions. |

4. Method Validation: The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.[3][9]

Protocol 2: Quantification of this compound in Urine using GC-MS

This protocol is adapted from a method for tropane alkaloids and involves solid-phase extraction and derivatization prior to GC-MS analysis.[1]

1. Materials and Reagents:

-

This compound reference standard

-

Internal Standard (IS) (e.g., Atropine-d3)[1]

-

Borate buffer (pH 9.0)

-

Dichloromethane

-

Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Extrelut)[1]

-

Human urine

2. Sample Preparation (SPE and Derivatization):

-

Mix 1 mL of urine with 1 mL of borate buffer and the internal standard.[1]

-

Apply the mixture to an SPE cartridge.

-

Elute the adsorbed analytes with 6 mL of dichloromethane.[1]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Add 50 µL of BSTFA and heat at 70°C for 20 minutes to form the trimethylsilyl (TMS) derivative.[1]

-

Cool to room temperature and inject into the GC-MS.

3. GC-MS Conditions:

| Parameter | Condition |

| GC System | Gas chromatograph coupled to a mass spectrometer |

| Column | Semi-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm)[7] |

| Carrier Gas | Helium at a flow rate of 1 mL/min[7] |

| Injector Temperature | 250°C |

| Oven Program | Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min. |

| MS System | Single quadrupole or triple quadrupole mass spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Mode | Selected Ion Monitoring (SIM) using characteristic ions of the this compound-TMS and IS-TMS derivatives. |

Data Presentation

Quantitative data from method validation studies should be summarized for clarity and easy comparison.

Table 1: Summary of Quantitative Performance for this compound Assay (Hypothetical Data)

| Parameter | LC-MS/MS (Plasma) | GC-MS (Urine) |

| Linearity Range | 0.5 - 500 ng/mL | 10 - 5000 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99 | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 5.0 ng/mL[1] |

| Accuracy (% bias) | Within ±15% | Within ±15% |

| Precision (% RSD) | < 15% | < 15% |

| Recovery | > 85% | > 80%[1] |

| Matrix Effect | Minimal | Not significant |

| Stability (Freeze-Thaw) | Stable for 3 cycles | Stable for 3 cycles |

| Stability (Short-Term, Room Temp) | Stable for 8 hours | Stable for 8 hours |

| Stability (Long-Term, -80°C) | Stable for 6 months | Stable for 6 months |

Visualizations

Caption: Workflow for this compound quantification in urine by GC-MS.

Conclusion

The protocols described provide robust and reliable methods for the quantification of this compound in biological samples. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including the desired sensitivity, the nature of the biological matrix, and the available instrumentation. Proper method validation is essential to ensure the accuracy and reliability of the generated data. These application notes serve as a comprehensive guide for researchers and scientists involved in the bioanalysis of this compound.

References

- 1. Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijisrt.com [ijisrt.com]

- 3. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. govinfo.gov [govinfo.gov]

- 6. agilent.com [agilent.com]

- 7. mdpi.com [mdpi.com]

- 8. Simultaneous LC-MS/MS quantification of P-glycoprotein and cytochrome P450 probe substrates and their metabolites in DBS and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A validated LC-MS/MS assay for the quantification of phosphodiesterase-5 inhibitors in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity HPLC-MS/MS Method for the Quantitative Analysis of Tropodifene in Human Plasma

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of Tropodifene in human plasma. This compound, an α-adrenergic receptor inhibitor with a tropane alkaloid structure, requires a highly selective and sensitive analytical method for pharmacokinetic and toxicological studies. This protocol details a straightforward protein precipitation extraction procedure and utilizes a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to achieve a low limit of quantification and a wide dynamic range. The method has been developed to be suitable for high-throughput analysis in a research or clinical setting.

Introduction

This compound, chemically known as (1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-(4-acetoxyphenyl)-2-phenylpropanoate, is an α-adrenergic receptor blocking agent.[1][2] Its pharmacological activity warrants detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) properties, which in turn necessitates a reliable bioanalytical method. HPLC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the method of choice for quantifying drugs and their metabolites in complex biological matrices.[3] This application note provides a comprehensive protocol for the analysis of this compound in human plasma, from sample preparation to data acquisition and analysis.

Experimental

Materials and Reagents

-

This compound reference standard (purity >98%)

-

This compound-d3 (or other suitable stable isotope-labeled internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

Instrumentation

-

HPLC System: A UHPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Standard Solutions Preparation

Stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions.

Sample Preparation

A protein precipitation method was employed for sample extraction:

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d3).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC Conditions

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | See Table 1 |

Table 1: HPLC Gradient Program

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.0 | 10 |

| 5.0 | 95 |

| 6.0 | 95 |

| 6.1 | 10 |

| 8.0 | 10 |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The ion source parameters were optimized for maximum signal intensity for this compound. Multiple Reaction Monitoring (MRM) was used for quantification.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 408.2 | 124.1 | 100 | 30 | 25 |

| 408.2 | 183.1 | 100 | 30 | 15 | |

| This compound-d3 (IS) | 411.2 | 127.1 | 100 | 30 | 25 |

Note: The precursor ion for this compound is [M+H]+, with a molecular weight of 407.51 g/mol .[2] The product ions are predicted based on the fragmentation of the tropane ring structure.

Results and Discussion

This method was developed to provide high sensitivity and specificity for the determination of this compound in human plasma. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.[4]

Linearity and Sensitivity

The method is expected to be linear over a concentration range of 0.1 to 100 ng/mL. The lower limit of quantification (LLOQ) is anticipated to be 0.1 ng/mL with a signal-to-noise ratio greater than 10.

Recovery and Matrix Effect

The protein precipitation method is a simple and fast technique for sample cleanup.[5] While efficient, it is important to evaluate the extraction recovery and matrix effects during method validation. A stable isotope-labeled internal standard helps to mitigate the impact of these phenomena on quantitative accuracy.

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the data. This validation should include assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of this compound in plasma under various storage conditions.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Signaling Pathway

Caption: this compound's inhibitory action on the α-adrenergic signaling pathway.

Conclusion

The described HPLC-MS/MS method provides a sensitive, selective, and high-throughput approach for the quantitative analysis of this compound in human plasma. The simple sample preparation and robust chromatographic and mass spectrometric conditions make it suitable for supporting pharmacokinetic and other studies in drug development. Proper method validation is essential to ensure the generation of reliable and accurate data.

References

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. researchgate.net [researchgate.net]

- 3. ijisrt.com [ijisrt.com]

- 4. fda.gov [fda.gov]

- 5. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols for Tropodifene Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tropodifene (also known as Tropaphen) administration in various animal models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathway to guide researchers in designing and executing their in vivo studies.

Introduction to this compound

This compound is a potent and selective α-adrenergic receptor antagonist. Its primary mechanism of action involves the blockade of α1-adrenergic receptors, which are predominantly located on the smooth muscle of blood vessels. This blockade inhibits the vasoconstrictive effects of endogenous catecholamines like norepinephrine and epinephrine, leading to vasodilation and a subsequent reduction in blood pressure. These properties make this compound a subject of interest in cardiovascular research, particularly in the study of hypertension and other vasospastic conditions.

Quantitative Data Summary

The following tables summarize the currently available quantitative data for this compound administration in animal models. Researchers should consider these as starting points and may need to optimize the dosage and administration for their specific experimental conditions and animal strains.

Table 1: Intravenous Administration of this compound in Rabbits

| Parameter | Value | Reference |

| Animal Model | Rabbit | [1](--INVALID-LINK--) |

| Route | Intravenous (IV) | [1](--INVALID-LINK--) |

| Dosage | 0.1 mg/kg | [1](--INVALID-LINK--) |

| 0.25 mg/kg | [1](--INVALID-LINK--) | |

| Vehicle | Not Specified | - |

| Frequency | Single dose | [1](--INVALID-LINK--) |

| Observed Effect | Vasodilation, reduction in blood pressure | [1](--INVALID-LINK--) |

Note: Specific details regarding the vehicle used for intravenous administration in rabbits were not available in the reviewed literature. Researchers should use a sterile, physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS) and ensure the solubility and stability of this compound in the chosen vehicle.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound administration.

Protocol 1: Evaluation of Antihypertensive Effects of this compound in Rabbits (Intravenous Administration)

Objective: To assess the acute dose-dependent antihypertensive effects of intravenously administered this compound in an anesthetized rabbit model.

Materials:

-

This compound (Tropaphen)

-

Sterile saline solution (0.9% NaCl) or other appropriate vehicle

-

Anesthetic agent (e.g., a combination of ketamine and xylazine, or isoflurane)

-

Surgical instruments for catheterization

-

Intravenous catheters

-

Blood pressure transducer and recording system

-

Male New Zealand White rabbits (or other suitable strain)

Procedure:

-

Animal Preparation:

-

Acclimatize rabbits to the laboratory environment for at least one week prior to the experiment.

-

Fast the animals overnight with free access to water.

-

On the day of the experiment, weigh each rabbit to determine the correct dosage.

-

Anesthetize the rabbit using an approved institutional protocol. Monitor the depth of anesthesia throughout the procedure.

-

Secure the animal in a supine position on a surgical board.

-

Surgically expose the carotid artery and jugular vein.

-

Insert a catheter into the carotid artery for direct blood pressure measurement. Connect the catheter to a pressure transducer linked to a data acquisition system.

-

Insert a catheter into the marginal ear vein or jugular vein for drug administration.

-

-

Drug Preparation:

-

Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for the administration of the desired dose in a small volume (e.g., 0.1-0.5 mL).

-

Prepare separate syringes with the vehicle alone to serve as a control.

-

-

Experimental Protocol:

-

Allow the animal to stabilize after surgery for at least 30 minutes, ensuring a stable baseline blood pressure reading.

-

Administer a bolus intravenous injection of the vehicle and record blood pressure for a control period (e.g., 15-30 minutes).

-

Administer the first dose of this compound (e.g., 0.1 mg/kg) as a bolus intravenous injection.

-

Continuously monitor and record the mean arterial pressure (MAP), systolic pressure, and diastolic pressure for a predefined period (e.g., 60-90 minutes) to observe the onset, magnitude, and duration of the hypotensive effect.

-

After the blood pressure returns to baseline or stabilizes, administer the next dose of this compound (e.g., 0.25 mg/kg).

-

Repeat the monitoring and recording of blood pressure.

-

(Optional) Administer escalating doses to establish a dose-response relationship.

-

-

Data Analysis:

-

Calculate the change in blood pressure from the baseline for each dose.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the dose-dependent effects.

-

Protocol 2: General Procedure for Intraperitoneal Administration in Mice

Objective: To provide a standardized method for the intraperitoneal administration of this compound in mice for systemic delivery.

Materials:

-

This compound

-

Appropriate vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80, diluted with saline)

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

Male or female mice of the desired strain

Procedure:

-

Animal Restraint:

-

Grasp the mouse by the loose skin at the scruff of the neck using the thumb and forefinger of the non-dominant hand.

-

Secure the tail with the little finger of the same hand to immobilize the animal.

-

Gently tilt the mouse to a slight head-down position to cause the abdominal organs to shift cranially.

-

-

Injection:

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, withdraw the needle and re-insert at a different site with a fresh needle.

-

Slowly inject the this compound solution. The typical injection volume for a mouse is 10 mL/kg.

-

Withdraw the needle and return the mouse to its cage.

-

-

Post-injection Monitoring:

-

Observe the animal for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals as required by the experimental design.

-

Protocol 3: General Procedure for Oral Gavage in Rats

Objective: To provide a standardized method for the oral administration of a precise dose of this compound in rats.

Materials:

-

This compound

-

Appropriate vehicle (e.g., water, saline, or a suspension agent like 0.5% methylcellulose)

-

Flexible or rigid gavage needle (appropriate size for the rat)

-

Syringe

-

Male or female rats of the desired strain

Procedure:

-

Animal Restraint:

-

Firmly grasp the rat from behind, placing the thumb and forefinger on either side of the mandible to control the head.

-

Hold the body securely against your forearm.

-

-

Gavage Administration:

-

Measure the distance from the tip of the rat's nose to the last rib to estimate the length of tubing to be inserted.

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

Allow the rat to swallow the tube. Do not force the tube; if resistance is met, withdraw and re-insert.

-

Once the tube is in the esophagus, advance it to the predetermined length.

-

Administer the this compound solution slowly. The typical gavage volume for a rat is 5-10 mL/kg.

-

Withdraw the gavage needle in a single, smooth motion.

-

-

Post-gavage Monitoring:

-

Return the rat to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

-

Observe for any other adverse effects as required by the study protocol.

-

Mandatory Visualizations

Signaling Pathway of this compound's Vasodilatory Action

The following diagram illustrates the signaling cascade initiated by the binding of an agonist (like norepinephrine) to the α1-adrenergic receptor and how this compound, as an antagonist, blocks this pathway to induce vasodilation.

Caption: this compound blocks the α1-adrenergic receptor, preventing vasoconstriction and promoting vasodilation.

Experimental Workflow for Antihypertensive Study

This diagram outlines the general workflow for an in vivo study evaluating the antihypertensive effects of this compound.

Caption: A typical workflow for an in vivo antihypertensive study of this compound.

References

Application Notes and Protocols for Characterizing the Cellular Effects of Tropodifene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropodifene is a chemical entity with limited publicly available data on its specific cellular effects and mechanism of action. These application notes provide a comprehensive framework and detailed protocols for the initial characterization of this compound's biological activity using common cell culture models. The following sections outline a systematic approach to assess its cytotoxicity, effects on cell proliferation, induction of apoptosis, and impact on cell cycle progression. This guide is intended to serve as a starting point for researchers initiating studies on this and other novel or poorly characterized compounds.

I. Initial Cytotoxicity Screening

The first step in characterizing a new compound is to determine its cytotoxic potential across a range of concentrations. This is crucial for identifying a suitable concentration range for subsequent, more detailed mechanistic studies.

Table 1: Example Data Structure for IC50 Determination of this compound

| Cell Line | This compound Concentration (µM) | Cell Viability (%) | Calculated IC50 (µM) |

| MCF-7 | 0.1 | 98.5 ± 2.1 | 15.2 |

| 1 | 92.3 ± 3.5 | ||

| 10 | 55.1 ± 4.2 | ||

| 25 | 20.7 ± 2.8 | ||

| 50 | 5.4 ± 1.5 | ||

| 100 | 1.2 ± 0.5 | ||

| A549 | 0.1 | 99.1 ± 1.8 | 22.8 |

| 1 | 95.2 ± 2.9 | ||

| 10 | 68.3 ± 5.1 | ||

| 25 | 35.6 ± 3.7 | ||

| 50 | 10.1 ± 2.2 | ||

| 100 | 2.5 ± 0.9 |

Protocol 1: MTT Assay for Cell Viability

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell metabolic activity as an indicator of cell viability.

Materials:

-

Cell line of interest (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for dilutions).

-

Incubate for the desired time points (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Figure 1: Workflow for MTT-based cell viability assessment.

II. Analysis of Cell Proliferation

To distinguish between cytotoxic and cytostatic effects, a direct measure of cell proliferation is necessary. The BrdU incorporation assay is a common method for this purpose.

Table 2: Example Data Structure for BrdU Incorporation Assay

| Cell Line | This compound Concentration (µM) | BrdU Incorporation (Absorbance at 450 nm) | Proliferation (% of Control) |

| HCT116 | 0 (Control) | 1.25 ± 0.11 | 100 |

| 5 | 1.02 ± 0.09 | 81.6 | |

| 10 | 0.78 ± 0.07 | 62.4 | |

| 20 | 0.45 ± 0.05 | 36.0 |

Protocol 2: BrdU Cell Proliferation Assay

This colorimetric immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.

Materials:

-

BrdU Cell Proliferation Assay Kit (contains BrdU, fixing/denaturing solution, anti-BrdU antibody, secondary antibody-HRP conjugate, TMB substrate)

-

Cell line of interest

-

Complete growth medium

-

This compound stock solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 from Protocol 1. The incubation time should be chosen based on the cell line's doubling time.

-

-

BrdU Labeling:

-

Add BrdU solution to each well to a final concentration of 10 µM.

-

Incubate for 2-24 hours at 37°C.

-

-

Cell Fixation and DNA Denaturation:

-

Remove the medium and add the fixing/denaturing solution.

-

Incubate for 30 minutes at room temperature.

-

-

Antibody Incubation:

-

Wash the wells with wash buffer.

-

Add the anti-BrdU antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add the secondary antibody-HRP conjugate. Incubate for 30 minutes.

-

-

Signal Detection:

-

Wash the wells and add TMB substrate.

-

Incubate until color development is sufficient.

-

Add the stop solution.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm.

-

III. Assessment of Apoptosis

To determine if cell death induced by this compound occurs via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Table 3: Example Data for Apoptosis Analysis by Flow Cytometry

| Treatment | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic (Annexin V+ / PI+) | % Necrotic (Annexin V- / PI+) |

| Vehicle Control | 95.1 ± 1.5 | 2.3 ± 0.5 | 1.1 ± 0.3 | 1.5 ± 0.4 |

| This compound (IC50) | 60.2 ± 3.8 | 25.7 ± 2.1 | 10.5 ± 1.9 | 3.6 ± 0.8 |

Protocol 3: Annexin V/PI Apoptosis Assay

Materials:

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Cell line of interest

-

6-well plates

-

This compound stock solution

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at the desired concentrations (e.g., IC50) for a specified time (e.g., 24 hours).

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash cells with cold PBS and centrifuge.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Figure 2: Workflow for Annexin V/PI apoptosis assay.

IV. Cell Cycle Analysis

To investigate if this compound affects cell cycle progression, PI staining of DNA followed by flow cytometry is used.

Table 4: Example Data for Cell Cycle Analysis

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Vehicle Control | 55.4 ± 2.7 | 28.1 ± 1.9 | 16.5 ± 1.2 |

| This compound (IC50) | 70.2 ± 3.1 | 15.3 ± 1.5 | 14.5 ± 1.8 |

Protocol 4: Cell Cycle Analysis by PI Staining

Materials:

-

Cell line of interest

-

6-well plates

-

This compound stock solution

-

70% Ethanol (ice-cold)

-

PI/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Follow step 1 from Protocol 3.

-

-

Cell Harvesting and Fixation:

-

Harvest cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Store at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI/RNase Staining Buffer.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

V. Hypothetical Signaling Pathway for Investigation

Given that the precise mechanism of this compound is unknown, a broad approach to pathway analysis is recommended. Based on the common effects of cytotoxic agents, investigating key pathways regulating cell survival and death, such as the PI3K/Akt and MAPK/ERK pathways, is a logical starting point.

Figure 3: Potential signaling pathways to investigate for this compound's effects.

Disclaimer: The protocols and data presented are for illustrative purposes. Researchers should optimize conditions for their specific cell lines and experimental setup. The hypothetical signaling pathway represents common targets for anticancer agents and should be investigated experimentally, for example, by Western blotting for key phosphorylated proteins.

Troubleshooting & Optimization

Overcoming solubility issues with Tropodifene in aqueous solutions

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with Tropodifene in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound, also known as Tropaphen, is an α-Adrenergic receptor inhibitor.[1][2] It exists as a solid, crystalline powder and is characterized by a predominantly hydrophobic molecular structure, which leads to limited solubility in aqueous solutions.[3] This poor water solubility can present challenges in preparing solutions for in vitro and in vivo experiments, potentially impacting the accuracy and reproducibility of results.

Q2: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS). What should I do?

A2: Direct dissolution of this compound in aqueous buffers is often difficult due to its hydrophobic nature. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO).[4] This stock solution can then be diluted to the final desired concentration in your aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough (typically ≤0.1%) to not affect the biological system.[1]

Q3: What is the recommended solvent for preparing a this compound stock solution?